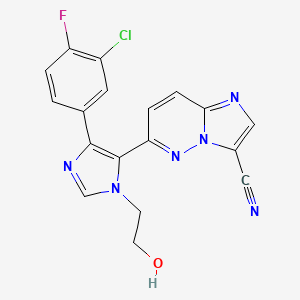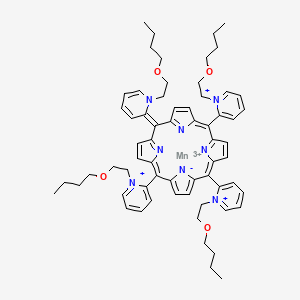
Acide bromoacétamido-PEG8
Vue d'ensemble
Description
Bromoacetamido-PEG8-acid is a PEG derivative containing a bromide group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .
Synthesis Analysis
Bromoacetamido-PEG8-acid can be used in the synthesis of a series of PROTACs . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis
The molecular formula of Bromoacetamido-PEG8-acid is C21H40BrNO11 . It has a molecular weight of 562.5 g/mol .Chemical Reactions Analysis
The bromide (Br) in Bromoacetamido-PEG8-acid is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Physical And Chemical Properties Analysis
Bromoacetamido-PEG8-acid has a molecular weight of 562.5 g/mol . It is a PEG derivative containing a bromide group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .Applications De Recherche Scientifique
Synthèse des PROTAC
L'acide bromoacétamido-PEG8 est utilisé dans la synthèse d'une série de PROTACs {svg_1} {svg_2}. Les PROTACs, ou chimères de ciblage de la protéolyse, sont une classe de médicaments qui agissent en recrutant une ligase E3 ubiquitine pour marquer une protéine spécifique en vue de sa dégradation {svg_3}.
Amélioration de la solubilité des médicaments
L'espaceur PEG hydrophile dans l'this compound augmente la solubilité dans les milieux aqueux {svg_4}. Cette propriété peut être utilisée pour améliorer la solubilité des composés médicamenteux, ce qui améliore leur biodisponibilité.
Réactions de substitution nucléophile
Le groupe bromure (Br) dans l'this compound est un très bon groupe partant pour les réactions de substitution nucléophile {svg_5}. Cela le rend utile dans divers processus de synthèse chimique où de telles réactions sont nécessaires.
Formation de liaisons amides stables
L'acide carboxylique terminal dans l'this compound peut réagir avec des groupes amines primaires en présence d'activateurs (par exemple, EDC ou HATU) pour former une liaison amide stable {svg_6}. Cette propriété peut être exploitée dans la synthèse des peptides et d'autres applications biochimiques.
Mécanisme D'action
Target of Action
Bromoacetamido-PEG8-acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of Bromoacetamido-PEG8-acid involves the formation of a stable amide bond with primary amine groups . This is facilitated by the presence of a bromide group, which acts as a good leaving group for nucleophilic substitution reactions . The compound’s interaction with its targets leads to the selective degradation of the target proteins .
Biochemical Pathways
Bromoacetamido-PEG8-acid operates within the intracellular ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By linking an E3 ubiquitin ligase to a target protein, PROTACs (which Bromoacetamido-PEG8-acid helps synthesize) can selectively degrade target proteins .
Pharmacokinetics
The pharmacokinetics of Bromoacetamido-PEG8-acid are influenced by its PEG-based structure. The hydrophilic PEG spacer increases solubility in aqueous media , which can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The result of Bromoacetamido-PEG8-acid’s action is the selective degradation of target proteins . This can have various molecular and cellular effects depending on the specific target protein being degraded. For example, if the target protein is a key player in a disease pathway, its degradation could potentially halt or slow the progression of the disease.
Action Environment
The action of Bromoacetamido-PEG8-acid can be influenced by various environmental factors. For instance, the pH of the environment can impact the efficiency of nucleophilic substitution reactions . Additionally, the temperature and relative humidity can affect the stability and efficacy of the compound . .
Analyse Biochimique
Biochemical Properties
Bromoacetamido-PEG8-acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The bromide group in Bromoacetamido-PEG8-acid is a good leaving group for nucleophilic substitution reactions . This property allows it to participate in a variety of biochemical reactions, particularly those involving nucleophilic substitution .
Molecular Mechanism
The molecular mechanism of action of Bromoacetamido-PEG8-acid is primarily based on its ability to participate in nucleophilic substitution reactions . The bromide group in Bromoacetamido-PEG8-acid acts as a good leaving group, allowing it to interact with various biomolecules
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40BrNO11/c22-19-20(24)23-2-4-28-6-8-30-10-12-32-14-16-34-18-17-33-15-13-31-11-9-29-7-5-27-3-1-21(25)26/h1-19H2,(H,23,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVSMPBQYRYTMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40BrNO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(S)-8-((2-amino-4-methylpentyl)oxy)-4,6-dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-9-carbonitrile](/img/structure/B606299.png)






![N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B606318.png)
